REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:7]=[C:6]([C:8]2[C:9]([NH:14]C(=O)C(C)(C)C)=[N:10][CH:11]=[CH:12][CH:13]=2)[O:5][N:4]=1.CO.[OH-].[Na+]>C(O)(=O)C>[NH2:14][C:9]1[C:8]([C:6]2[O:5][N:4]=[C:3]([CH2:2][OH:1])[CH:7]=2)=[CH:13][CH:12]=[CH:11][N:10]=1 |f:2.3|
|
Name
|
N-{3-[3-(hydroxymethyl)isoxazol-5-yl]pyridin-2-yl}-2,2 dimethylpropanamide
|
Quantity
|
82.8 g
|
Type
|
reactant
|
Smiles
|
OCC1=NOC(=C1)C=1C(=NC=CC1)NC(C(C)(C)C)=O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
58.5 (± 1.5) °C
|
Type
|
CUSTOM
|
Details
|
which was stirred at 57 to 60° C. for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was filtered
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC=C1C1=CC(=NO1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |